3-Bromo-2-methoxy-4-methyl-5-nitropyridine
Overview
Description
3-Bromo-2-methoxy-4-methyl-5-nitropyridine is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methoxy, methyl, and nitro functional groups attached to the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine typically involves a multi-step process starting from 2-chloro-4-methyl-3-nitropyridine. The first step involves the methoxylation of 2-chloro-4-methyl-3-nitropyridine to form 2-methoxy-4-methyl-3-nitropyridine. This reaction is carried out by adding a methanol solution of 2-chloro-4-methyl-3-nitropyridine to a stirred and cooled solution of sodium methoxide in methanol. The mixture is then heated under reflux for several hours .
The second step involves the bromination of 2-methoxy-4-methyl-3-nitropyridine to form this compound. This reaction is carried out by adding bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture at 80°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium hydride, and various nucleophiles.
Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Oxidation Reactions: Common reagents include potassium permanganate, chromium trioxide, and nitric acid.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: Products include 3-amino-2-methoxy-4-methyl-5-nitropyridine.
Oxidation Reactions: Products include this compound-4-carboxylic acid.
Scientific Research Applications
3-Bromo-2-methoxy-4-methyl-5-nitropyridine is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine depends on its specific applicationThe bromine and nitro groups play a crucial role in these interactions by forming covalent bonds or participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-3-nitropyridine: Similar in structure but lacks the methyl group.
5-Bromo-2-methyl-3-nitropyridine: Similar in structure but lacks the methoxy group.
2-Methoxy-3-nitro-4-methylpyridine: Similar in structure but lacks the bromine atom
Uniqueness
3-Bromo-2-methoxy-4-methyl-5-nitropyridine is unique due to the presence of all four functional groups (bromine, methoxy, methyl, and nitro) on the pyridine ring. This combination of functional groups provides the compound with unique chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-2-methoxy-4-methyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-4-5(10(11)12)3-9-7(13-2)6(4)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOJMZCYPGNGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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